molecular formula C21H23N3O4S B2736456 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1798487-78-1

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B2736456
CAS RN: 1798487-78-1
M. Wt: 413.49
InChI Key: HDQKXBXHVJWURR-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
The exact mass of the compound N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

COX-2 Inhibition and Medicinal Chemistry

This compound is part of a broader class of chemicals explored for their potential to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Research into similar sulfonamide-containing 1,5-diarylpyrazole derivatives has led to the identification of potent and selective COX-2 inhibitors. This work has contributed to the development of drugs like celecoxib, highlighting the importance of structural modification for improving pharmacokinetic profiles and therapeutic potential (Penning et al., 1997).

Corrosion Inhibition

Compounds with a furan-2-ylmethyl moiety have been investigated for their role in corrosion inhibition, particularly for mild steel in acidic environments. Such studies demonstrate the utility of these compounds in industrial applications, where they serve as protective agents by forming an adherent film on metal surfaces through adsorption processes. This research underscores the diverse applications of sulfonamide derivatives beyond pharmaceuticals, extending into materials science (Sappani & Karthikeyan, 2014).

CNS Disorders Treatment

In the context of central nervous system (CNS) disorders, certain N-alkylated arylsulfonamide derivatives have been identified as potential therapeutic agents. These compounds exhibit selective antagonism towards the 5-HT7 receptor, offering promising avenues for treating complex diseases with a polypharmacological approach. The ability to design compounds that target specific receptors highlights the chemical's versatility and its potential in developing new treatments for CNS disorders (Canale et al., 2016).

Material Science and Engineering

Research into the structural and binding properties of sulfonamide derivatives has implications for material science, offering insights into how these compounds interact with metals and other substrates. This knowledge is crucial for developing new materials with tailored properties for specific industrial applications. For example, studies on the binding dynamics of sulfonamide compounds to various substrates can inform the design of more efficient corrosion inhibitors and surface coatings (Asiri et al., 2012).

properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-23-20(15-4-5-15)12-17(22-23)13-24(14-18-3-2-9-27-18)29(25,26)19-6-7-21-16(11-19)8-10-28-21/h2-3,6-7,9,11-12,15H,4-5,8,10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQKXBXHVJWURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(CC2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)OCC4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide

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